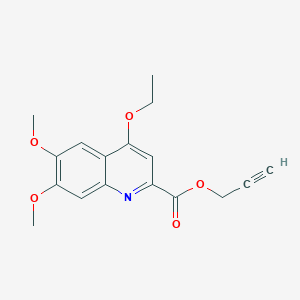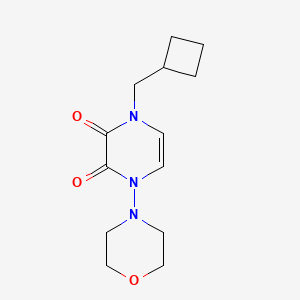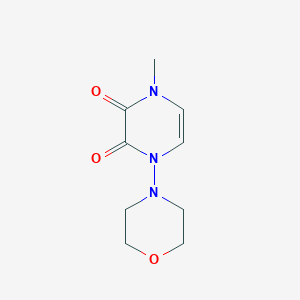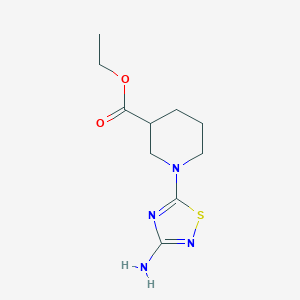
prop-2-yn-1-yl 4-ethoxy-6,7-dimethoxyquinoline-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “prop-2-yn-1-yl 4-ethoxy-6,7-dimethoxyquinoline-2-carboxylate” is a complex organic molecule. It contains a quinoline ring which is a heterocyclic aromatic organic compound. It also has an ethoxy group (C2H5O-), a prop-2-yn-1-yl group which is a derivative of propyne, and a carboxylate group (COO-) attached to it .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a quinoline ring, which is a fused ring system containing a benzene ring and a pyridine ring . The presence of ethoxy, dimethoxy, and prop-2-yn-1-yl groups would add complexity to the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the various functional groups. The quinoline core might undergo electrophilic substitution reactions similar to other aromatic compounds . The prop-2-yn-1-yl group might participate in reactions typical of alkynes .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular size, and the presence of various functional groups would affect its solubility, melting point, boiling point, and other properties .Wissenschaftliche Forschungsanwendungen
Prop-2-yn-1-yl 4-ethoxy-6,7-dimethoxyquinoline-2-carboxylate is used in a variety of scientific research applications. It is used in biochemical and physiological studies, as well as in drug development. It has been used to study the effects of various drugs on the body. It has also been used to study the biochemical and physiological effects of various drugs, as well as to study the mechanism of action of various drugs.
Wirkmechanismus
The mechanism of action of prop-2-yn-1-yl 4-ethoxy-6,7-dimethoxyquinoline-2-carboxylate is not fully understood. However, it is believed that this compound binds to certain receptors in the body and modulates their activity. This modulation of receptor activity is thought to be responsible for the biochemical and physiological effects of this compound.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to have anti-inflammatory and anti-oxidant properties. It has also been found to have anti-cancer properties, as well as anti-microbial and anti-viral properties. In addition, this compound has been found to have anti-allergic and anti-diabetic properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using prop-2-yn-1-yl 4-ethoxy-6,7-dimethoxyquinoline-2-carboxylate in laboratory experiments is its high stability. It is stable in a variety of conditions, making it easy to use in experiments. In addition, this compound is relatively easy to synthesize, making it cost-effective for use in experiments. However, there are some limitations to using this compound in laboratory experiments. It is not water-soluble, making it difficult to use in aqueous solutions. In addition, this compound is not very soluble in organic solvents, making it difficult to use in organic solutions.
Zukünftige Richtungen
There are a number of potential future directions for the use of prop-2-yn-1-yl 4-ethoxy-6,7-dimethoxyquinoline-2-carboxylate in scientific research. One potential future direction is the development of new drugs based on this compound. This compound could also be used in the development of new treatments for various diseases, such as cancer and diabetes. In addition, this compound could be used to study the effects of various drugs on the body. Finally, this compound could be used to study the biochemical and physiological effects of various drugs, as well as the mechanism of action of various drugs.
Synthesemethoden
The synthesis of prop-2-yn-1-yl 4-ethoxy-6,7-dimethoxyquinoline-2-carboxylate is a multi-step process. The first step involves the reaction of 4-ethoxy-6,7-dimethoxyquinoline and prop-2-yn-1-yl bromide in the presence of a base, such as potassium carbonate, to form the desired product. The second step involves the esterification of the product with acetic anhydride in the presence of a base. The third step involves the hydrolysis of the esterified product with aqueous hydrochloric acid to give the desired this compound.
Safety and Hazards
Eigenschaften
IUPAC Name |
prop-2-ynyl 4-ethoxy-6,7-dimethoxyquinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO5/c1-5-7-23-17(19)13-10-14(22-6-2)11-8-15(20-3)16(21-4)9-12(11)18-13/h1,8-10H,6-7H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEGMCUFAFRTYTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=NC2=CC(=C(C=C21)OC)OC)C(=O)OCC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{1-[(5-methylthiophen-2-yl)methyl]piperidin-4-yl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B6461757.png)

![8-(4-bromobenzoyl)-3-[(4-methylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6461775.png)
![N-{1'-[(oxolan-2-yl)methyl]-[1,4'-bipiperidine]-4-yl}-N-[5-(trifluoromethyl)pyridin-2-yl]cyclohexanecarboxamide](/img/structure/B6461783.png)
![4-ethyl-2-{[(2-methoxyphenyl)methyl]amino}pyrimidine-5-carboxylic acid](/img/structure/B6461790.png)



![tert-butyl N-[(2E)-3-(methylcarbamoyl)prop-2-en-1-yl]carbamate](/img/structure/B6461841.png)
![2-({4-[4-(3-methoxyphenyl)piperazin-1-yl]piperidin-1-yl}methyl)-1,3-benzoxazole](/img/structure/B6461844.png)
![ethyl 2-(2-{2-[4-(methoxymethyl)piperidin-1-yl]acetamido}-1,3-thiazol-4-yl)acetate; oxalic acid](/img/structure/B6461850.png)
![2-tert-butyl-N-(4-carbamoylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6461852.png)
![2-tert-butyl-N-(2-carbamoylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6461858.png)
